molecular formula C25H22N4O4S B11344586 Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11344586
M. Wt: 474.5 g/mol
InChI Key: ABLFAOAYABABQW-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes cyano, sulfanyl, nitrophenyl, and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The specific conditions for this synthesis may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The cyano and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The cyano and nitrophenyl groups can interact with biological macromolecules, altering their function and activity.

Comparison with Similar Compounds

Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl 5-cyano-6-(3-cyanopropylsulfanyl)-4-(3-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H22N4O4S/c1-2-33-25(30)22-21(18-11-8-12-19(15-18)29(31)32)20(16-27)24(34-14-7-6-13-26)28-23(22)17-9-4-3-5-10-17/h3-5,8-12,15,21,28H,2,6-7,14H2,1H3

InChI Key

ABLFAOAYABABQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C#N)SCCCC#N)C3=CC=CC=C3

Origin of Product

United States

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